Dichloro(diethoxy)silane

Descripción general

Descripción

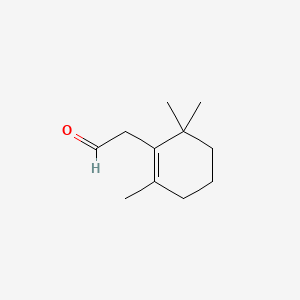

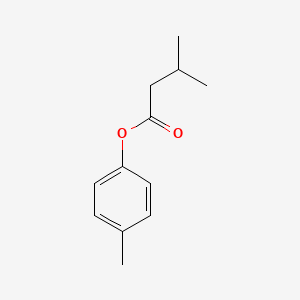

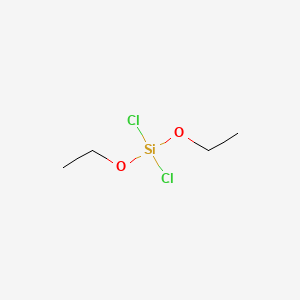

Dichloro(diethoxy)silane is a chemical compound with the formula C4H10Cl2O2Si . It has a molecular weight of 189.112 . The IUPAC Standard InChI is InChI=1S/C4H10Cl2O2Si/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 .

Molecular Structure Analysis

The molecular structure of Dichloro(diethoxy)silane can be viewed as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The reaction between EtSi(H)Cl2 and DMSO (molar ratio 1:1, 0 °C) was revealed to be dependent on the solvent nature . The composition of the products formed upon this reaction varied based on the solvent used .

Physical And Chemical Properties Analysis

Dichloro(diethoxy)silane has a density of 1.1±0.1 g/cm3 . Its boiling point is 134.0±9.0 °C at 760 mmHg . The melting point is -130°C . The flash point is 31.0±10.8 °C .

Aplicaciones Científicas De Investigación

Silane Coupling Agents in Scientific Research

- Summary of Application : Silane coupling agents, including Dichloro(diethoxy)silane, are used in the modification of surfaces, particularly in the creation of polymer composites and coatings . They are also used in the industrial synthesis of reactive silicones .

- Methods of Application : The organic functional group of the silane coupling agent interacts with polymers, while the silanol group forms a covalent bond with the inorganic surface. This is expected to improve the adhesion of the inorganic/polymer interface . In the industrial synthesis of reactive silicones, dichlorosilanes are hydrolyzed or methanolysed, leading to a mixture of linear and cyclic oligomeric siloxanes .

- Results or Outcomes : The use of silane coupling agents in the modification of surfaces can result in improved properties such as increased adhesive strength, enhanced water treatment capabilities, and improved mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

Synthesis of Nanoparticles

- Summary of Application : Silane coupling agents are used in the synthesis of nanoparticles .

- Methods of Application : Amino-silanized surfaces are used in many laboratories and in industrial processes for the synthesis of nanoparticles .

- Results or Outcomes : The use of silane coupling agents in nanoparticle synthesis can result in particles with specific functional groups, which can be useful for various applications .

Ligand Immobilization

- Summary of Application : Silane coupling agents are used for ligand immobilization .

- Methods of Application : The organic functional group of the silane coupling agent interacts with polymers, while the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .

- Results or Outcomes : The use of silane coupling agents in ligand immobilization can result in improved adhesion and stability of the immobilized ligands .

Surface Modification

- Summary of Application : Silane coupling agents are used for surface modification to improve interfacial adhesive strength, water treatment, and the properties of polymer composites and coatings .

- Methods of Application : The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .

- Results or Outcomes : The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment friendly fabrication process, mechanical, physical, swelling and dynamic viscoelastic properties of composites .

Industrial Synthesis of Reactive Silicones

- Summary of Application : Dichlorosilanes, including Dichloro(diethoxy)silane, are used in the industrial synthesis of reactive silicones .

- Methods of Application : The first step is the hydrolysis or methanolysis of a dichlorosilane which, as mentioned above, leads to a mixture of linear and cyclic oligomeric siloxanes .

- Results or Outcomes : The process produces linear polyorganosiloxanes, also referred to as silicone oils or fluids .

Safety And Hazards

The safety data sheet for Dichloro(diethoxy)silane indicates that it is fatal in contact with skin and causes severe skin burns and eye damage . Precautionary measures include not getting it in eyes, on skin, or on clothing, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

dichloro(diethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2O2Si/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCXHBIETZKGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196901 | |

| Record name | Silane, dichlorodiethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloro(diethoxy)silane | |

CAS RN |

4667-38-3 | |

| Record name | Silane, dichlorodiethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004667383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorodiethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxydichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.